Cas no 1152927-05-3 (hexyl(1-methyl-1H-pyrazol-4-yl)methylamine)

hexyl(1-methyl-1H-pyrazol-4-yl)methylamine Chemical and Physical Properties
Names and Identifiers
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- 1H-Pyrazole-4-methanamine, N-hexyl-1-methyl-
- n-((1-Methyl-1h-pyrazol-4-yl)methyl)hexan-1-amine
- hexyl(1-methyl-1H-pyrazol-4-yl)methylamine
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- Inchi: 1S/C11H21N3/c1-3-4-5-6-7-12-8-11-9-13-14(2)10-11/h9-10,12H,3-8H2,1-2H3
- InChI Key: RQYXMEQVPHCWGO-UHFFFAOYSA-N
- SMILES: N1(C)C=C(CNCCCCCC)C=N1
hexyl(1-methyl-1H-pyrazol-4-yl)methylamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-169175-0.5g |
hexyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine |
1152927-05-3 | 0.5g |
$603.0 | 2023-09-20 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1371860-1g |
n-((1-Methyl-1h-pyrazol-4-yl)methyl)hexan-1-amine |
1152927-05-3 | 95% | 1g |
¥24678.00 | 2024-08-09 | |
Enamine | EN300-169175-2.5g |
hexyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine |
1152927-05-3 | 2.5g |
$1230.0 | 2023-09-20 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1371860-50mg |
n-((1-Methyl-1h-pyrazol-4-yl)methyl)hexan-1-amine |
1152927-05-3 | 95% | 50mg |
¥20736.00 | 2024-08-09 | |
Enamine | EN300-169175-0.1g |
hexyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine |
1152927-05-3 | 0.1g |
$553.0 | 2023-09-20 | ||
Enamine | EN300-169175-10.0g |
hexyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine |
1152927-05-3 | 10g |
$3929.0 | 2023-06-08 | ||
Enamine | EN300-169175-10g |
hexyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine |
1152927-05-3 | 10g |
$2701.0 | 2023-09-20 | ||
Enamine | EN300-169175-0.05g |
hexyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine |
1152927-05-3 | 0.05g |
$528.0 | 2023-09-20 | ||
Ambeed | A1058342-1g |
Hexyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine |
1152927-05-3 | 95% | 1g |
$655.0 | 2024-04-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1371860-100mg |
n-((1-Methyl-1h-pyrazol-4-yl)methyl)hexan-1-amine |
1152927-05-3 | 95% | 100mg |
¥17366.00 | 2024-08-09 |
hexyl(1-methyl-1H-pyrazol-4-yl)methylamine Related Literature
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Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
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Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
Additional information on hexyl(1-methyl-1H-pyrazol-4-yl)methylamine
Comprehensive Overview of Hexyl(1-methyl-1H-pyrazol-4-yl)methylamine (CAS No. 1152927-05-3): Properties, Applications, and Industry Insights
Hexyl(1-methyl-1H-pyrazol-4-yl)methylamine (CAS No. 1152927-05-3) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research due to its unique structural features. This pyrazole-derived amine combines a hexyl chain with a methyl-substituted pyrazole ring, offering versatile reactivity for synthetic applications. Researchers are increasingly exploring its potential as a building block for bioactive molecules, particularly in the development of small-molecule inhibitors and ligands for biological targets.
The compound's molecular architecture features a 1-methyl-1H-pyrazol-4-yl core, a privileged scaffold in medicinal chemistry known for its ability to participate in hydrogen bonding and π-π stacking interactions. The hexylamine side chain enhances lipid solubility, making it valuable for optimizing drug-like properties in lead compounds. Recent patent literature suggests growing interest in this structural motif for central nervous system (CNS) therapeutics, where balanced lipophilicity is crucial for blood-brain barrier penetration.
From a synthetic chemistry perspective, CAS 1152927-05-3 serves as a valuable intermediate for N-alkylation reactions and reductive amination processes. Its stability under various reaction conditions makes it particularly useful for parallel synthesis approaches in drug discovery. The compound's logP value (estimated around 2.5-3.5) positions it favorably for development of compounds with optimal ADME properties, a key consideration in modern pharmaceutical design.
Emerging applications of hexyl(1-methyl-1H-pyrazol-4-yl)methylamine include its use in developing allosteric modulators for protein targets, where the pyrazole moiety can engage in specific binding interactions. The compound's structural analogs have shown promise in preliminary studies for neurological disorders and metabolic diseases, though specific therapeutic applications remain under investigation. Its compatibility with click chemistry approaches further expands its utility in bioconjugation and probe development.
Quality specifications for CAS 1152927-05-3 typically require ≥95% purity by HPLC, with particular attention to residual solvent levels and isomeric impurities. Advanced analytical techniques including LC-MS and NMR spectroscopy are employed for comprehensive characterization. Storage recommendations generally suggest protection from moisture at 2-8°C under inert atmosphere to maintain stability of this amine-containing compound.
The commercial availability of hexyl(1-methyl-1H-pyrazol-4-yl)methylamine has increased in response to growing demand from contract research organizations and academic laboratories. Current market trends indicate particular interest from researchers working on kinase inhibitors and GPCR-targeted compounds, where the pyrazole scaffold demonstrates proven utility. Suppliers often provide this compound with comprehensive analytical data sheets to support regulatory submissions.
Environmental and safety assessments of 1152927-05-3 suggest standard handling precautions appropriate for laboratory chemicals, including use of personal protective equipment and proper ventilation. While not classified as hazardous under current regulations, its amine functionality warrants consideration of potential sensitization effects during prolonged exposure. Proper waste disposal procedures should be followed in accordance with local regulations.
Future research directions for this compound class may explore its incorporation into covalent inhibitors through modification of the amine group, or its use in developing PROTAC molecules for targeted protein degradation. The growing field of fragment-based drug discovery could also benefit from this scaffold's balanced properties. As synthetic methodologies continue to advance, CAS 1152927-05-3 is poised to remain relevant in cutting-edge pharmaceutical innovation.
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